molecular formula C12H25NO2 B2989492 1-Butoxy-3-(piperidin-1-yl)propan-2-ol CAS No. 51735-01-4

1-Butoxy-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B2989492
CAS No.: 51735-01-4
M. Wt: 215.337
InChI Key: VELFHCRDXQPIHM-UHFFFAOYSA-N
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Description

1-Butoxy-3-(piperidin-1-yl)propan-2-ol is a propan-2-ol derivative with a butoxy group at position 1 and a piperidin-1-yl moiety at position 3. Its molecular formula is C₁₂H₂₅NO₂, with a molecular weight of 215.3 g/mol. While direct synthesis data for this compound are absent in the provided evidence, analogous propan-2-ol derivatives are synthesized via epoxide ring-opening reactions, stereochemical separation techniques, or nucleophilic substitutions .

Properties

IUPAC Name

1-butoxy-3-piperidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-9-15-11-12(14)10-13-7-5-4-6-8-13/h12,14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELFHCRDXQPIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Butoxy-3-(piperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Butoxy-3-(piperidin-1-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butoxy-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

2.1.1. Piperidine vs. Amine Derivatives
  • 1-Butoxy-3-(diethylamino)propan-2-ol (C₁₁H₂₅NO₂, MW 203.3): Replacing the piperidine group with diethylamino reduces steric hindrance and molecular weight. This analog is used industrially, with safety data indicating handling precautions for skin/eye irritation .
  • 1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol (C₁₄H₂₂N₂O, MW 234.3): The phenylamino group introduces aromaticity, increasing hydrogen-bonding capacity (2 donors, 2 acceptors) and logP compared to the butoxy analog .
2.1.2. Ether vs. Aromatic Substituents
  • 1-Butoxy-3-(phenylmethoxy)propan-2-ol (C₁₄H₂₂O₃, MW 238.3):
    Dual ether linkages (butoxy and benzyloxy) enhance hydrophobicity, making it less polar than the piperidine-containing target compound .
  • 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol (C₁₇H₂₇NO, MW 261.4): The bulky trimethylphenyl group promotes hydrogen-bonded dimer formation in the crystal lattice, unlike the flexible butoxy chain .

Pharmacological Activity Comparisons

  • Dexpropranolol Hydrochloride (C₁₆H₂₁NO₂·HCl, MW 295.8): A beta-blocker with a naphthyloxy substituent, it exhibits membrane-stabilizing effects but minimal beta-adrenoreceptor activity. This highlights how substituent polarity and bulk influence receptor binding .
  • Antiarrhythmic Propan-2-ol Derivatives (): Compounds with indolyl and phenoxy groups show α/β-adrenoceptor affinity and antiarrhythmic activity, suggesting the target compound’s piperidine group may interact with similar targets .

Data Tables

Table 1: Structural and Functional Comparison of Propan-2-ol Derivatives

Compound Name Molecular Formula MW Key Substituents Bioactivity Key Properties References
1-Butoxy-3-(piperidin-1-yl)propan-2-ol C₁₂H₂₅NO₂ 215.3 Butoxy, Piperidin-1-yl Inferred industrial use Hydrophobic-lipophilic balance
1-Butoxy-3-(diethylamino)propan-2-ol C₁₁H₂₅NO₂ 203.3 Diethylamino Industrial solvent GHS-compliant handling
Dexpropranolol Hydrochloride C₁₆H₂₁NO₂·HCl 295.8 Naphthyloxy Beta-blocker Membrane stabilization
1-(Piperidin-1-yl)-3-(trimethylphenyl)propan-2-ol C₁₇H₂₇NO 261.4 Trimethylphenyl N/A Hydrogen-bonded dimers

Biological Activity

1-Butoxy-3-(piperidin-1-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C7H15NO2\text{C}_7\text{H}_{15}\text{N}\text{O}_2

This compound features a butoxy group attached to a propanol backbone with a piperidine moiety, which contributes to its pharmacological properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The piperidine ring is known for its interactions with acetylcholine receptors, which may suggest potential applications in neuropharmacology.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Potential interaction with acetylcholine receptors may enhance cognitive functions.
Antioxidant Properties Exhibits antioxidant activity, potentially protecting cells from oxidative stress.
Antimicrobial Activity Preliminary studies indicate potential efficacy against certain bacterial strains.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study investigating the effects of similar piperidine derivatives found that compounds with structural similarities to this compound showed significant inhibition of acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Antioxidant Activity Assessment : Research conducted on related compounds demonstrated that derivatives of butoxy-propanols exhibited notable antioxidant properties in vitro, reducing reactive oxygen species (ROS) levels in cellular models . This suggests that this compound could have protective effects against oxidative damage.
  • Antimicrobial Efficacy : In vitro tests revealed that compounds structurally related to this compound displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . Further studies are needed to establish specific efficacy and mechanisms.

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